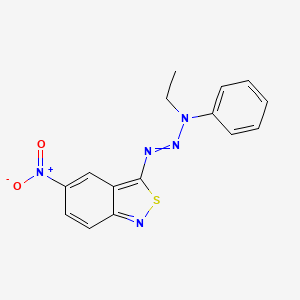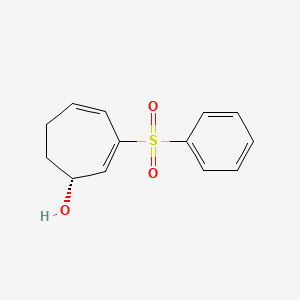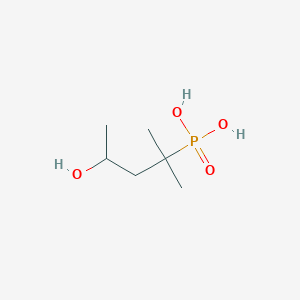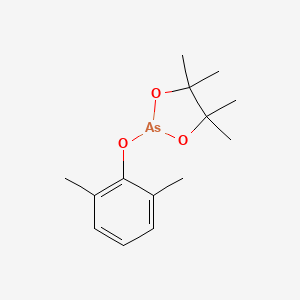![molecular formula C6H11BO4 B12590205 [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid CAS No. 570431-58-2](/img/structure/B12590205.png)
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid typically involves the cyclopropanation of suitable precursors followed by boronation. One common method includes the reaction of (1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropane with boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid has several applications in scientific research:
Biology: This compound can be utilized in the development of boron-containing drugs and bioactive molecules.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid]
- [(1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid]
- 4-(Methoxycarbonyl)benzeneboronic acid
Uniqueness
[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
570431-58-2 |
|---|---|
Formule moléculaire |
C6H11BO4 |
Poids moléculaire |
157.96 g/mol |
Nom IUPAC |
[(1R,2S)-2-methoxycarbonyl-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-6(5(8)11-2)3-4(6)7(9)10/h4,9-10H,3H2,1-2H3/t4-,6+/m1/s1 |
Clé InChI |
ZGPQYPCAGCTUQS-XINAWCOVSA-N |
SMILES isomérique |
B([C@@H]1C[C@]1(C)C(=O)OC)(O)O |
SMILES canonique |
B(C1CC1(C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)

![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)





![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
